

Spectroscopic Data and Experimental Protocols for Fmoc-D-histidine: A Technical Guide

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Compound of Interest

Compound Name: (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α -(9-Fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-histidine), a critical building block in solid-phase peptide synthesis. The information presented herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, is essential for the verification of material quality and for monitoring the progress of peptide synthesis. Detailed experimental protocols are provided to ensure reproducibility in analytical characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Fmoc-D-histidine. It is important to note that exact values, particularly for NMR, can be influenced by the solvent, concentration, and instrument parameters.

Table 1: ^1H NMR Spectroscopic Data of Fmoc-D-histidine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.5	br s	-	Carboxylic acid (-COOH)
~8.2	d	~8	NH (Fmoc)
~7.88	d	7.5	2H, Aromatic (Fmoc)
~7.68	d	7.5	2H, Aromatic (Fmoc)
~7.55	s	-	1H, Imidazole C2-H
~7.42	t	7.4	2H, Aromatic (Fmoc)
~7.32	t	7.4	2H, Aromatic (Fmoc)
~6.80	s	-	1H, Imidazole C5-H
~4.5	m	-	1H, α -CH
~4.25	m	-	1H, CH (Fmoc)
~4.20	m	-	2H, CH ₂ (Fmoc)
~3.10	dd	15.0, 5.0	1H, β -CH ₂
~2.95	dd	15.0, 8.0	1H, β -CH ₂

Note: Data is typically acquired in DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data of Fmoc-D-histidine

Chemical Shift (δ) ppm	Assignment
~173.5	C=O (Carboxylic acid)
~156.2	C=O (Fmoc carbamate)
~143.9	2C, Aromatic (Fmoc, quaternary)
~140.7	2C, Aromatic (Fmoc, quaternary)
~134.5	Imidazole C4
~134.0	Imidazole C2
~127.6	2C, Aromatic (Fmoc)
~127.1	2C, Aromatic (Fmoc)
~125.3	2C, Aromatic (Fmoc)
~120.1	2C, Aromatic (Fmoc)
~116.5	Imidazole C5
~65.7	CH ₂ (Fmoc)
~54.5	α -CH
~46.7	CH (Fmoc)
~29.5	β -CH ₂

Note: Data is typically acquired in DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: IR Spectroscopic Data of Fmoc-D-histidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2500	Broad	O-H stretch (Carboxylic acid)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1715	Strong	C=O stretch (Carboxylic acid)
~1695	Strong	C=O stretch (Fmoc carbamate)
~1530	Strong	N-H bend and C=C stretch (Amide II)
~1450	Medium	C=C stretch (Aromatic)
~1250	Medium	C-O stretch
~760, 740	Strong	C-H out-of-plane bend (Aromatic)

Note: Spectrum is typically acquired as a KBr pellet.

Table 4: Mass Spectrometry Data of Fmoc-D-histidine

m/z	Ion	Notes
378.1	[M+H] ⁺	Molecular ion peak (protonated)
376.1	[M-H] ⁻	Molecular ion peak (deprotonated)
222.1	[M+H - C ₁₅ H ₁₀ O ₂] ⁺	Loss of the fluorenylmethoxycarbonyl group
179.1	[C ₁₄ H ₁₁] ⁺	Fluorenylmethyloxonium ion
156.1	[M+H - Fmoc] ⁺	Histidine fragment

Note: Data is typically acquired using Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of Fmoc-D-histidine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- **Instrument Parameters:**
 - **Spectrometer:** 400 MHz or higher field NMR spectrometer.
 - **Temperature:** 298 K.
 - **^1H NMR:**
 - **Pulse Program:** Standard single-pulse experiment.
 - **Number of Scans:** 16-64, depending on concentration.
 - **Relaxation Delay:** 1-2 seconds.
 - **^{13}C NMR:**
 - **Pulse Program:** Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - **Number of Scans:** 1024 or more to achieve adequate signal-to-noise.
 - **Relaxation Delay:** 2 seconds.
- **Data Processing:** Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ^1H spectrum to the residual DMSO peak at 2.50 ppm and the ^{13}C spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of Fmoc-D-histidine into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

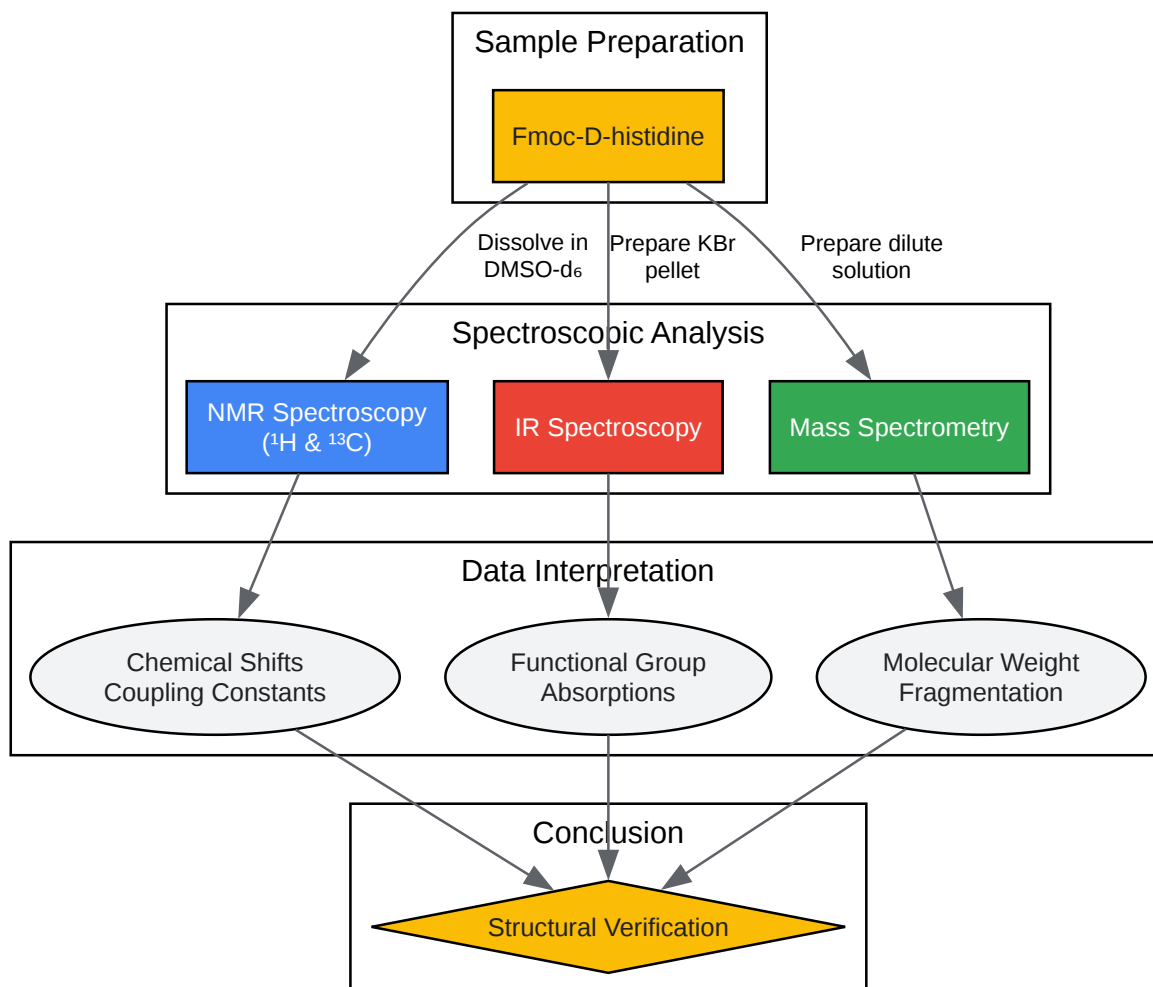
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of Fmoc-D-histidine (approximately 0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- Instrument Parameters (Electrospray Ionization - ESI):
 - Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

- Ionization Mode: Positive and/or negative ion mode.
- Capillary Voltage: Typically 3-4 kV.
- Nebulizing Gas Flow: Adjust for a stable spray.
- Drying Gas Temperature: Typically 200-300 °C.
- Mass Range: Scan a range appropriate for the expected molecular ion, for example, m/z 100-500.
- Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). Acquire the mass spectrum, averaging multiple scans to improve signal quality. For fragmentation studies, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Fmoc-D-histidine.



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Workflow for Spectroscopic Characterization

- To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for Fmoc-D-histidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557672#spectroscopic-data-nmr-ir-mass-spec-of-fmoc-d-histidine\]](https://www.benchchem.com/product/b557672#spectroscopic-data-nmr-ir-mass-spec-of-fmoc-d-histidine)

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